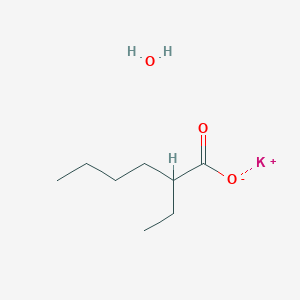

![molecular formula C15H17NO3 B6416231 2-{7-羟基-1H,2H,3H,4H-环戊[b]吲哚-3-基}乙酸乙酯 CAS No. 1206124-13-1](/img/structure/B6416231.png)

2-{7-羟基-1H,2H,3H,4H-环戊[b]吲哚-3-基}乙酸乙酯

概述

描述

Ethyl 2-{7-hydroxy-1H,2H,3H,4H-cyclopenta[b]indol-3-ylacetate, also known as EHCA, is an organic compound derived from the cyclopenta[b]indole family of compounds. It has been studied for its potential medicinal applications, such as anti-inflammatory and anti-cancer properties. EHCA is a unique compound that has been the focus of many scientific studies due to its interesting chemical structure and potential therapeutic applications.

科学研究应用

合成多功能性

研究重点关注了环戊[b]吲哚-3-基乙酸酯家族中化合物的合成多功能性和潜力,重点关注环化的机制和复杂杂环结构的形成。例如,研究探索了在不同条件下吲哚-3-基乙酸酯衍生物的环化,揭示了导致多种潜在生物活性杂环的复杂途径 (Clayton, Black, & Harper, 2008)。这证明了该化合物在生成新型分子支架中的效用,该支架可能对药物发现和材料科学产生影响。

化学反应和转化

环戊[b]吲哚-3-基乙酸酯类似物进行各种化学反应的能力一直是人们感兴趣的主题。对相关化合物的氧化反应、杂环化和狄尔斯-阿尔德反应性的研究为理解 2-{7-羟基-1H,2H,3H,4H-环戊[b]吲哚-3-基}乙酸乙酯如何在合成有机化学中得到利用提供了基础。值得注意的是,吲哚氧化导致乙酰氧基衍生物或通过狄尔斯-阿尔德反应转化为咔唑衍生物,表明了用具有不同官能团的复杂分子进行创造的潜力 (Sukari & Vernon, 1983)。这些反应对于合成具有药理活性的化合物和具有独特性质的材料至关重要。

抗菌和生物活性

一些研究重点关注了与 2-{7-羟基-1H,2H,3H,4H-环戊[b]吲哚-3-基}乙酸乙酯在结构上相似的化合物的合成和生物学评价,揭示了显着的抗菌活性。例如,各种吲哚-3-基乙酸酯衍生物的合成和抗菌评价已显示出针对一系列细菌和真菌病原体的有希望的结果,突出了该化学框架在开发新治疗剂中的潜力 (Altundas, Sarı, Çolak, & Öğütcü, 2010)。

作用机制

Target of Action

It’s known that indole derivatives, which this compound is a part of, have a broad range of biological activities and can interact with various targets .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .

Biochemical Pathways

Indole derivatives are known to be involved in a wide range of biochemical pathways .

Result of Action

5 and 10 μM against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), S. epidermidis, and enterococci .

生化分析

Biochemical Properties

It has been found to exhibit potent antibacterial activity, with minimum inhibitory concentration (MIC) values between 2.5 and 10 μM against various Gram-positive bacteria

Cellular Effects

Ethyl 2-{7-hydroxy-1H,2H,3H,4H-cyclopenta[b]indol-3-ylacetate} has been shown to exhibit rapid bactericidal activity against S. aureus . It does not affect S. aureus cell membranes

Molecular Mechanism

The molecular mechanism of action of Ethyl 2-{7-hydroxy-1H,2H,3H,4H-cyclopenta[b]indol-3-ylacetate} is not fully understood. It does not affect S. aureus cell membranes , suggesting that its bactericidal activity may be due to other mechanisms, such as enzyme inhibition or activation, and changes in gene expression.

属性

IUPAC Name |

ethyl 2-(7-hydroxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-2-19-14(18)7-9-3-5-11-12-8-10(17)4-6-13(12)16-15(9)11/h4,6,8-9,16-17H,2-3,5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXXHQCMPZUYDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCC2=C1NC3=C2C=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

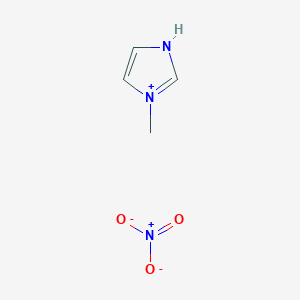

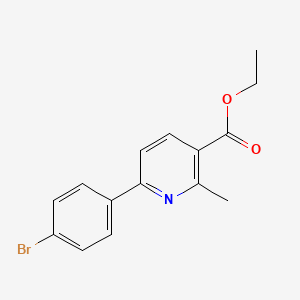

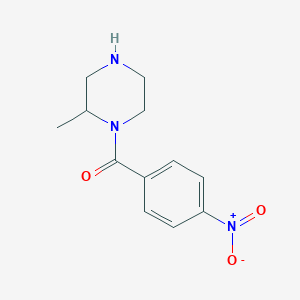

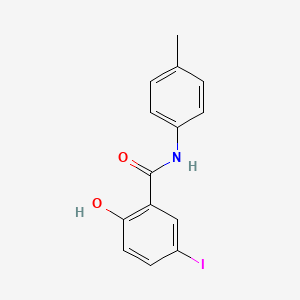

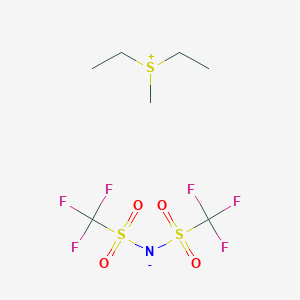

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

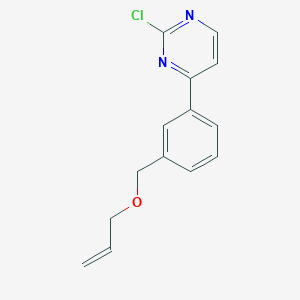

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-Dimethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6416150.png)

![4-Bromo-2-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6416155.png)

amine hydrochloride](/img/structure/B6416161.png)

![2-Ethoxy-6-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6416172.png)

![(11aR)-10,11,12,13-Tetrahydro-5-OH-3,7-di-2-naphthalenyl-5-oxide-diindeno[7,1-de:1',7'-fg] [1,3,2]dioxaphosphocin 98%, 99% ee](/img/structure/B6416193.png)

![Ethyl ({5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}thio)acetate](/img/structure/B6416196.png)

![2-(4-Bromophenyl)-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1,3,4-oxadiazole](/img/structure/B6416202.png)